tetrabutylazanium;trifluoromethanesulfonic acid
Description
Tetrabutylazanium trifluoromethanesulfonate is a quaternary ammonium salt comprising the tetrabutylazanium cation and the trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anion. This compound is derived from trifluoromethanesulfonic acid (triflic acid, TfOH), a superacid with a pKa of approximately -12, making it one of the strongest Brønsted acids known . The triflate anion is highly stable, non-nucleophilic, and resistant to oxidation, which enables its use in demanding synthetic conditions. Tetrabutylazanium trifluoromethanesulfonate is primarily employed as a catalyst or co-catalyst in organic synthesis, polymerization, and materials science due to its ability to stabilize carbocations and enhance reaction kinetics .
Properties
Molecular Formula |
C17H37F3NO3S+ |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
tetrabutylazanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1; |
InChI Key |
YNJQKNVVBBIPBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Metathesis of Tetrabutylammonium Salts
The most common preparation involves metathesis reactions between tetrabutylammonium iodide (TBAI) and silver trifluoromethanesulfonate (AgOTf) in anhydrous solvents such as dichloromethane or acetonitrile. The reaction proceeds via ion exchange:
$$
(C4H9)4N^+I^- + Ag^+CF3SO3^- \rightarrow (C4H9)4N^+CF3SO3^- + AgI \downarrow
$$
Key parameters include:
- Solvent selection : Dichloromethane ensures high solubility of reactants and rapid precipitation of AgI.
- Stoichiometry : A 1:1 molar ratio minimizes residual ions.
- Temperature : Reactions are conducted at 0–25°C to prevent side reactions.
After filtration to remove AgI, the supernatant is concentrated under reduced pressure. Crude TBAOTf is typically obtained in >85% yield.
Acid-Base Neutralization
An alternative route involves neutralizing tetrabutylammonium hydroxide (TBAOH) with trifluoromethanesulfonic acid (TfOH):
$$
(C4H9)4N^+OH^- + CF3SO3H \rightarrow (C4H9)4N^+CF3SO3^- + H_2O
$$
This method requires strict control of pH and temperature to avoid hydrolysis of the triflate anion. Excess acid or base leads to impurities, necessitating careful titration.
Purification and Characterization
Recrystallization Techniques
Crude TBAOTf is purified via recrystallization from ethanol or acetonitrile. Ethanol yields larger crystals with fewer occluded solvents, while acetonitrile achieves higher purity (>99%) but requires slow cooling.
Table 1: Recrystallization Conditions and Outcomes
| Solvent | Temperature Range | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol | −20°C to 4°C | 98.5 | 78 |
| Acetonitrile | 25°C to −10°C | 99.2 | 65 |
Analytical Validation
- Ion Chromatography : Quantifies residual iodide (detection limit: 0.1 ppm) using a C18 column with 0.15 mmol·L⁻¹ tetrabutylammonium hydroxide eluent.
- ¹⁹F NMR Spectroscopy : Confirms triflate integrity via a singlet at δ −78 ppm (referenced to CFCl₃).
- Elemental Analysis : Validates stoichiometry within ±0.3% of theoretical values.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial facilities optimize metathesis reactions in continuous flow reactors to enhance throughput. Key advantages include:
- Residence time : 5–10 minutes per batch.
- Yield : 92–95% at 50 kg/day scale.
- Waste reduction : AgI is recycled via electrochemical regeneration.
Quality Control Protocols
- In-line conductivity sensors monitor ion concentrations during synthesis.
- Thermogravimetric analysis (TGA) ensures solvent residues remain <0.1 wt%.
Applications in Organic Synthesis
Phase-Transfer Catalysis
TBAOTf facilitates nucleophilic substitutions in biphasic systems. For example, it enhances the alkylation of potassium phenoxide in toluene/water mixtures, achieving 90% conversion in 2 hours.
Electrochemical Studies
In CO₂ reduction experiments, TBAOTf improves current density by 40% in ionic liquid/acetonitrile electrolytes. Cyclic voltammetry at gold electrodes reveals a cathodic peak at −1.8 V vs. Ag/Ag⁺, attributed to triflate-assisted charge transfer.
Chemical Reactions Analysis
Types of Reactions: Tetrabutylazanium;trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include sulfonyl chlorides, alkenes, and aromatic compounds.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Friedel-Crafts reactions, the product is often an alkylated or acylated aromatic compound .
Scientific Research Applications
Tetrabutylammonium trifluoromethanesulfonate, also known as tetrabutylammonium triflate, is a chemical compound with the molecular formula . It has a molecular weight of 391.53 and the CAS number 35895-70-6 .
Research Applications
Tetrabutylammonium trifluoromethanesulfonate is used in various applications, particularly in chemical synthesis and material science.
Catalysis: It can be used as an ionic liquid catalyst in organic synthesis reactions to accelerate specific chemical reactions .
Purine C-Nitration: Tetrabutylammonium nitrate, when mixed with trifluoroacetic anhydride, facilitates an efficient and selective purine C2-nitration reaction . This reaction is significant in biomedical sciences, as modified purine derivatives are crucial, and this method allows for the introduction of various pharmacophores onto the purine skeleton . The reaction proceeds through a three-step process, as demonstrated by NMR studies .
Interaction with Fumaric and Maleic Acids: Tetrabutylammonium trifluoromethanesulfonate (TBATFO) has been studied for its interactions with fumaric (FUM) and maleic (MAL) acids . These acids are isomers with trans and cis configurations, respectively . When TBATFO is mixed with FUM, an eutectic point is observed at a 90:10 molar ratio, with a melting point of approximately 90 °C . In contrast, mixing TBATFO with maleic acid results in an inhomogeneous phase with a solid portion remaining in a liquid phase even above 90 °C .
Mechanism of Action
The mechanism of action of tetrabutylazanium;trifluoromethanesulfonic acid involves its ability to act as a strong acid and a nucleophile. The trifluoromethanesulfonic acid moiety provides strong acidity, which facilitates protonation and activation of substrates in various chemical reactions. The tetrabutylazanium ion acts as a counterion, stabilizing the reactive intermediates and enhancing the overall reactivity of the compound .
Comparison with Similar Compounds
Table 1: Acidity and Catalytic Efficiency of Selected Acids
Stability and Solvent Compatibility
The triflate anion’s stability under oxidative and high-temperature conditions distinguishes it from other sulfonic acids. For instance:
- Oxidation Reactions: Triflic acid facilitates the conversion of 2-nitrobenzyl alcohol to 4-amino-3-carboxyphenyl triflate at 90°C without decomposition, whereas weaker acids like acetic acid fail to promote such transformations .
- Solvent Flexibility: Tetrabutylazanium trifluoromethanesulfonate is soluble in polar aprotic solvents (e.g., CH₂Cl₂, THF), enabling homogeneous catalysis. In contrast, phosphotungstic acid precipitates in non-polar solvents, limiting its utility .
Table 2: Reaction-Specific Performance Comparison
Biological Activity
Tetrabutylammonium trifluoromethanesulfonate (TBATFO), a quaternary ammonium salt, is recognized for its significant biological activity and utility in various biochemical applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research applications, supported by data tables and relevant case studies.
Chemical Structure:
- Formula: C₁₂H₃₁F₃NO₃S
- Molecular Weight: 345.36 g/mol
TBATFO acts primarily as a phase-transfer catalyst , facilitating the transfer of reactants between different phases (e.g., from aqueous to organic) which enhances the efficiency of chemical reactions that would otherwise be slow or inefficient.
Mode of Action:
- Catalytic Role: TBATFO catalyzes electrochemical reactions, notably the reduction of carbon dioxide in ionic liquid/organic solvent mixtures, contributing to sustainable chemical processes.
- Biochemical Interactions: It interacts with various biomolecules, influencing enzyme activity and cellular metabolism, which can lead to changes in gene expression and metabolic fluxes within cells.
Cellular Effects
TBATFO's influence on cellular processes includes:
- Cell Signaling: Modulates signaling pathways affecting gene expression.
- Gene Expression: Alters transcriptional activities related to metabolic processes.
- Cellular Metabolism: Affects enzymatic reactions and overall cellular health.
Research Applications
TBATFO is utilized across several fields due to its unique properties:
| Field | Application |
|---|---|
| Chemistry | Catalysis in organic synthesis reactions |
| Biology | Study of enzyme mechanisms and protein interactions |
| Medicine | Development of pharmaceutical compounds |
| Industry | Production of specialty chemicals and materials |
Case Studies
-
Electrochemical Reduction of CO₂:
TBATFO has been employed in studies focusing on the electrochemical reduction of carbon dioxide, showcasing its effectiveness in promoting this reaction under controlled conditions. This application is crucial for developing methods to mitigate greenhouse gas emissions. -
Enzyme Mechanisms:
In biochemical research, TBATFO has been used to investigate enzyme mechanisms, particularly how it influences the activity of thioglycosides and other substrates. This research has implications for understanding metabolic pathways in various organisms.
Molecular Mechanism
The molecular interactions that underpin TBATFO's biological activity include:
- Binding Interactions: TBATFO can bind to specific sites on enzymes, leading to activation or inhibition.
- Enzyme Activation/Inhibition: Its catalytic properties enhance reaction rates for specific biochemical transformations.
- Subcellular Localization: The distribution within cellular compartments affects its efficacy and biological impact.
Toxicological Information
While TBATFO exhibits significant biological activity, it is also important to note its safety profile:
Q & A
Q. What are the optimal storage conditions for tetrabutylazanium trifluoromethanesulfonate to ensure long-term stability in research settings?
- Methodological Answer: Store the compound at -20°C in a tightly sealed, moisture-free container. Avoid exposure to light and humidity, as trifluoromethanesulfonic acid is hygroscopic and may hydrolyze in aqueous environments. Use inert gas purging (e.g., argon) for long-term storage to prevent oxidation . Compatibility with common laboratory materials (e.g., glass, PTFE) should be verified to avoid corrosion.
Q. How does the strong acidity of trifluoromethanesulfonic acid (TFMSA) influence its role as a catalyst in organic synthesis reactions?
- Methodological Answer: TFMSA’s acidity (pKa ~ -12) enables protonation of weakly basic substrates, facilitating reactions such as Friedel-Crafts alkylation, esterification, and polymerization. Its conjugate base (triflate) is non-nucleophilic, minimizing side reactions. For example, in peptide synthesis, TFMSA can cleave protecting groups without sulfonating aromatic rings, unlike sulfuric acid. Always use TFMSA in anhydrous conditions (e.g., dry dichloromethane) to maintain catalytic efficiency .
Q. What synthetic routes are recommended for preparing tetrabutylazanium trifluoromethanesulfonate with high purity?
- Methodological Answer: React tetrabutylammonium hydroxide with trifluoromethanesulfonic acid in a 1:1 molar ratio under nitrogen atmosphere. Purify the product via recrystallization from acetonitrile or ethanol. Monitor purity using NMR (e.g., absence of residual solvent peaks) and ion chromatography (to confirm stoichiometric anion-cation pairing) .
Advanced Research Questions
Q. What experimental strategies can mitigate N-benzylation side reactions when using trifluoromethanesulfonic acid in peptide synthesis?
- Methodological Answer: N-Benzylation occurs during deprotection of Z (benzyloxycarbonyl) groups in trifluoroacetic acid (TFA) or TFMSA. To minimize this:
- Replace Z groups with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protections, which are cleaved under non-acidic conditions.
- Use anhydrous HF instead of TFMSA for Z-group removal, as HF shows <0.1% N-benzylation in model systems .
- Add scavengers (e.g., anisole) to trap benzyl cations during acidolysis .
Q. How can researchers resolve contradictory data regarding the thermal stability of tetrabutylazanium trifluoromethanesulfonate under varying solvent environments?
- Methodological Answer: Conduct controlled thermogravimetric analysis (TGA) in different solvents (e.g., DMSO, THF, water) to assess decomposition thresholds. For example:
Q. What methodologies are effective for analyzing the environmental mobility of tetrabutylazanium trifluoromethanesulfonate in soil systems?
- Methodological Answer: Perform column leaching experiments using soil samples spiked with the compound. Quantify mobility via HPLC-MS/MS, focusing on:
- Soil adsorption coefficients (Kd): Measure using batch equilibrium tests at varying pH (4–9).
- Degradation pathways: Use isotopic labeling (e.g., ¹⁴C-tagged ammonium) to track biodegradation products.
Preliminary data indicate low bioaccumulation potential due to high water solubility, but persistence in anaerobic soils requires further validation .
Q. How can computational modeling guide the design of triflate-based ionic liquids for catalytic applications?
- Methodological Answer: Use molecular dynamics (MD) simulations to predict cation-anion interactions. Key parameters:
- Ionic conductivity: Optimize by selecting cations with low symmetry (e.g., tetrabutylazanium vs. tetramethylammonium).
- Thermal stability: Calculate bond dissociation energies (BDEs) for the triflate ion.
Validate models experimentally via differential scanning calorimetry (DSC) and impedance spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
